2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H14BIO2 and its molecular weight is 315.95 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrolytic Stability and Structure Analysis
2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, demonstrates significant hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, indicating that the delocalization of the formal positive charge is confined to the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Cross-Coupling Reactions
In Suzuki cross-coupling reactions, sterically hindered arylboronic esters, especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, are used to obtain biaryls in good yield. This process involves optimization using anhydrous benzene at reflux and sodium phenoxide with Pd(PPh3)4 catalysts (Chaumeil, Signorella, & Drian, 2000).
Synthesis and Complexes
Fused 1,3,2-dioxaborinanes and their complexes with amines have been synthesized. For example, the complex of 2-phenyl-4-diphenylphosphoryl-4H-1,3-dioxa-2-boraphenanthrene with butylamine forms a dimer due to intermolecular hydrogen bonds, as evidenced by X-ray diffraction data (Balueva, Ayupova, Nikonov, Struchkov, & Pisarevskii, 1994).
Mass Spectral Studies
Mass spectral studies on 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, a related compound, reveal electron impact-induced rearrangement forming hydrocarbon ions. This is rationalized in terms of the relative energies of the bonds involved (Brindley & Davis, 1971).
Chemical Ionization Fragmentations
Chemical ionization induced fragmentations of related compounds, such as 4-methyl-2-phenyl-1,3,2-dioxaborinane, result in hydrocarbon ion and metaboric acid fragments. The mechanisms of these fragmentations have been explored in detail (Hancock & Weigel, 1979).
Synthesis and Derivatives
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been synthesized and characterized. It is less reactive than dimethyl acetyleneboronate, and its derivatives, including catalytic hydrogenation products and Diels-Alder adducts, have been reported (Woods & Strong, 1967).
Stereochemistry of Heterocycles
Alkyl-1,3,2-dioxaborinanes have been synthesized, and their stereochemistry has been studied using PMR spectroscopy. This research provides insights into the conformational homogeneity and heterogeneity of these molecules (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (int) are known to interact with prokaryotic cells, particularly in the context of respiratory activity .
Mode of Action
It’s worth noting that int, a structurally similar compound, is reduced to formazan in the presence of an electron carrier . This reduction process is often used as a proxy for oxygen consumption rates .
Biochemical Pathways
The related compound int is known to be involved in the electron transport system, acting as an indicator of respiratory activity in aquatic bacteria .
Pharmacokinetics
It’s worth noting that the introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), can improve the pharmacokinetics of drugs by prolonging their circulation half-life .
Result of Action
The related compound int is known to be toxic to prokaryotes on time scales of less than 1 hour .
Biochemical Analysis
Biochemical Properties
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport systems, such as NADH-oxidase and NADPH-oxidase . These interactions often result in the reduction of tetrazolium salts, which can be used as indicators of cellular respiration and metabolic activity. The nature of these interactions is primarily based on the compound’s ability to accept electrons and participate in redox reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in the electron transport chain, leading to changes in cellular respiration rates . Additionally, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in redox reactions, leading to changes in cellular respiration and energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular respiration rates and metabolic activity, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular respiration and metabolic activity by modulating the activity of enzymes involved in redox reactions . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can participate in redox reactions by accepting electrons from NADH or NADPH, influencing the overall metabolic activity of cells . Additionally, this compound can affect the levels of key metabolites involved in glycolysis, the Krebs cycle, and oxidative phosphorylation, thereby modulating cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can be found in the cytoplasm and other cellular compartments, where it can interact with various enzymes and proteins, modulating their activity and function.
Properties
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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